N~2~-cyclohexyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
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Description
N~2~-cyclohexyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 54626, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as NMDA receptor antagonists, which are used to treat a variety of neurological and psychiatric disorders.
Mechanism of Action
Target of Action:
The primary target of N2-cyclohexyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide is notably pseudouridine residues in RNA . Specifically, it selectively modifies and derivatizes pseudouridine, thiouridine, and 2-methylthio-6-isopentenyladenosine nucleosides . These modified RNA residues play essential roles in various cellular processes, including gene expression, RNA stability, and protein synthesis.
Mode of Action:
The compound achieves its effects through a facile sequencing technique . By interacting with pseudouridylate residues, it alters their chemical properties, allowing for detection by methods such as matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) . This interaction likely involves covalent modifications or structural changes within the RNA molecule.
Action Environment:
Environmental factors play a crucial role:
properties
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-16-15(18)12-17(13-8-4-2-5-9-13)21(19,20)14-10-6-3-7-11-14/h3,6-7,10-11,13H,2,4-5,8-9,12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERSLRXOPDEVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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